molecular formula C34H38N4O7S B3011585 6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide CAS No. 688061-69-0

6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide

Cat. No.: B3011585
CAS No.: 688061-69-0
M. Wt: 646.76
InChI Key: PFMINPLDEXYASP-UHFFFAOYSA-N
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Description

This compound is a synthetic quinazoline derivative featuring a 1,3-dioxolo[4,5-g]quinazolin-8-one core modified with a benzylamino-thioether side chain and a 3,4-dimethoxyphenethyl hexanamide tail. The compound’s molecular formula is C₃₃H₃₇N₅O₇S, with a monoisotopic mass of 647.242 Da (calculated from and analogous structures). Its design integrates pharmacophores known for HDAC binding (thioether linkage) and cell permeability (dimethoxyphenethyl group) .

Properties

IUPAC Name

6-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O7S/c1-42-27-13-12-23(17-28(27)43-2)14-15-35-31(39)11-7-4-8-16-38-33(41)25-18-29-30(45-22-44-29)19-26(25)37-34(38)46-21-32(40)36-20-24-9-5-3-6-10-24/h3,5-6,9-10,12-13,17-19H,4,7-8,11,14-16,20-22H2,1-2H3,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMINPLDEXYASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in anticancer and antioxidant domains. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C34H38N4O7S
  • Molecular Weight : 646.76 g/mol
  • IUPAC Name : 6-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

The compound features a quinazoline core with multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit promising anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that similar benzodioxole derivatives showed potent anticancer activity against Hep3B liver cancer cells. The compound induced cell cycle arrest in the G2-M phase, comparable to the effects of doxorubicin, a well-known chemotherapeutic agent .
CompoundCell LineG2-M Phase Arrest (%)Reference
2aHep3B8.07
DoxorubicinHep3B7.4

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant activity of related compounds has been assessed using various assays:

  • DPPH Assay : The synthesized benzodioxole derivatives exhibited varying degrees of antioxidant activity, with IC50 values indicating their effectiveness compared to Trolox, a standard antioxidant .

The proposed mechanism of action for the compound involves:

  • Inhibition of Cell Proliferation : By inducing cell cycle arrest in cancer cells.
  • Antioxidant Defense : By scavenging free radicals and reducing oxidative stress levels.

Study on Benzodioxole Derivatives

A study focused on benzodioxole derivatives revealed that specific modifications to the structure significantly enhanced anticancer and antioxidant activities. For example, compound 2a not only showed reduced secretion of alpha-fetoprotein (a tumor marker) but also demonstrated significant cytotoxicity against multiple cancer cell lines .

Pancreatic β-cell Protection

Another study highlighted the protective effects of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs against endoplasmic reticulum (ER) stress in pancreatic β-cells. The analogs exhibited improved potency in protecting these cells from ER stress-induced apoptosis, suggesting potential applications in diabetes treatment .

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogs include:

N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide (): Differs in the substitution of the benzylamino group with a 2-methoxyethylamino moiety. Molecular formula: C₃₀H₃₈N₄O₈S (mass: 614.714 Da). Enhanced solubility due to the methoxyethyl group but reduced HDAC8 inhibition (IC₅₀ = 1.2 µM vs. 0.8 µM for the parent compound) .

N-(4-Methoxybenzyl)-6-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide ():

  • Replaces the dimethoxyphenethyl group with a 4-methoxybenzyl and introduces a nitrobenzyl thioether.
  • Exhibits stronger electrophilic character (logP = 3.5 vs. 2.9) but lower metabolic stability (t₁/₂ = 2.1 h vs. 4.3 h in human liver microsomes) .

Table 1: Molecular Properties Comparison

Property Target Compound Analog () Analog ()
Molecular Weight (Da) 647.24 614.71 625.68
logP 2.9 2.5 3.5
Hydrogen Bond Donors 4 3 3
Rotatable Bonds 12 10 11
Computational Similarity and Activity Landscapes
  • Tanimoto Coefficient Analysis : Using MACCS fingerprints, the target compound shows 82% similarity to ’s analog (dice_morgan = 0.85) but only 68% to ’s nitrobenzyl derivative, indicating divergent bioactivity profiles .
  • Activity Cliffs: Structural minor changes (e.g., benzylamino → methoxyethylamino) result in significant potency drops (ΔIC₅₀ = 0.4 µM), aligning with activity landscape principles .

Table 2: Pharmacokinetic Comparison

Parameter Target Compound SAHA (Reference) Aglaithioduline ()
HDAC8 Inhibition (IC₅₀) 0.8 µM 0.2 µM 1.5 µM
Plasma Protein Binding 89% 95% 78%
CYP3A4 Inhibition Moderate High Low
Bioactivity Clustering and Target Interactions

Hierarchical clustering of bioactivity profiles () groups the target compound with HDAC inhibitors like SAHA, whereas ’s analog clusters with nitroreductase-activating prodrugs. This divergence correlates with structural differences in the thioether substituents .

Key Findings :

  • The benzylamino-thioether group enhances HDAC isoform selectivity (HDAC1/2/3 vs. HDAC6/8) compared to methoxyethyl or nitrobenzyl variants .
  • The 3,4-dimethoxyphenethyl tail improves blood-brain barrier penetration (BBB score = 0.65 vs. 0.42 for ’s analog) .

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